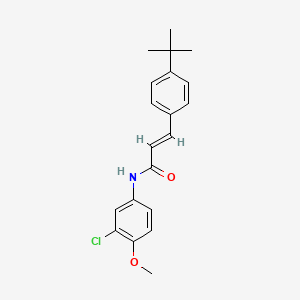
3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBCA and is a synthetic compound that belongs to the acrylamide class of chemicals. TBCA has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of TBCA involves the inhibition of specific signaling pathways involved in disease progression. Specifically, TBCA has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2 activity, TBCA can prevent the growth and proliferation of cancer cells and reduce inflammation and neurodegeneration.
Biochemical and Physiological Effects
TBCA has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that TBCA can induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination. TBCA has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In addition, TBCA has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TBCA in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on various cellular processes without affecting other signaling pathways. However, one limitation of using TBCA is its potential toxicity, which can vary depending on the concentration used and the cell type being studied. Therefore, careful optimization of TBCA concentration and exposure time is necessary to ensure accurate and reproducible results.
Orientations Futures
There are several future directions for research on TBCA. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of TBCA. Another area of interest is the study of TBCA in combination with other anti-cancer or anti-inflammatory agents to enhance their efficacy. Furthermore, the use of TBCA in animal models of cancer and neurodegenerative diseases may provide valuable insights into its potential therapeutic applications in humans.
Méthodes De Synthèse
TBCA can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methoxyaniline with 3,5-di-tert-butyl-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with acryloyl chloride to form TBCA. The purity of the synthesized compound can be determined using various analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
TBCA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest has been its anti-cancer properties. Studies have shown that TBCA can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. TBCA has also been studied for its potential use in treating inflammation and autoimmune disorders, as well as neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-20(2,3)15-8-5-14(6-9-15)7-12-19(23)22-16-10-11-18(24-4)17(21)13-16/h5-13H,1-4H3,(H,22,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFNFDHAALZPH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)
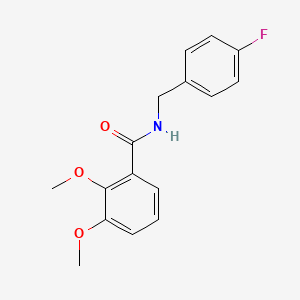

![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)
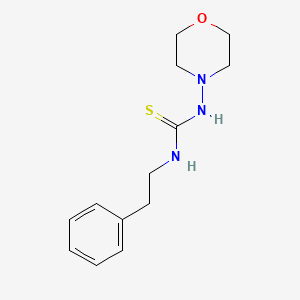
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)

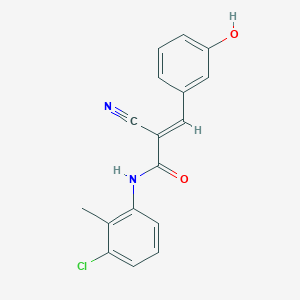
![4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B5797299.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)
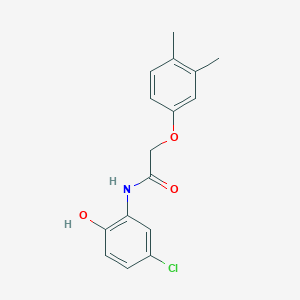
![N-{4-[(phenylthio)methyl]phenyl}-2-furamide](/img/structure/B5797330.png)